molecular formula C9H15NO B2819755 (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one CAS No. 2470280-30-7

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one

Cat. No.: B2819755
CAS No.: 2470280-30-7
M. Wt: 153.225
InChI Key: NKQHQKRZLIPLTP-ZETCQYMHSA-N
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Description

(3S)-3-Methyl-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and solvents to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone or amine groups are replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and use in medicinal chemistry.

    Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors with potential anticancer properties.

Uniqueness: (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one stands out due to its specific stereochemistry and the presence of both a spirocyclic and an azaspiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S)-3-methyl-2-azaspiro[4.4]nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-6-9(8(11)10-7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHQKRZLIPLTP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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